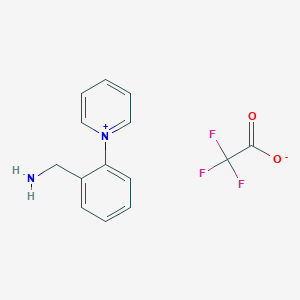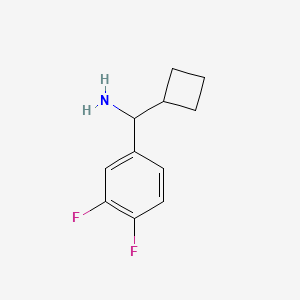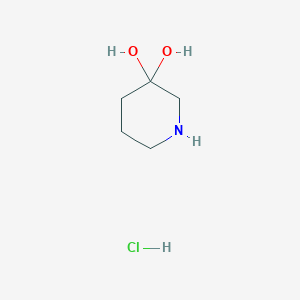
Piperidine-3,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-3,3-diol hydrochloride is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two hydroxyl groups attached to the third carbon atom and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-diol hydrochloride typically involves the hydrogenation of pyridine derivativesThis can be achieved through various catalytic hydrogenation processes using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-3,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Applications De Recherche Scientifique
Piperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Piperidine derivatives are explored for their potential as anticancer, antihypertensive, and antimicrobial agents.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of piperidine-3,3-diol hydrochloride involves its interaction with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression. The compound may also induce apoptosis through caspase-dependent pathways .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of piperidine derivatives.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom, widely used in medicinal chemistry
Uniqueness: Piperidine-3,3-diol hydrochloride is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
piperidine-3,3-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)2-1-3-6-4-5;/h6-8H,1-4H2;1H |
Clé InChI |
VEFJQBSCBRUGFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


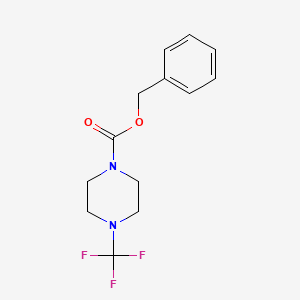


![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)


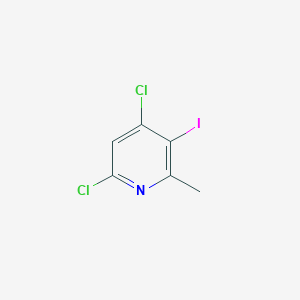
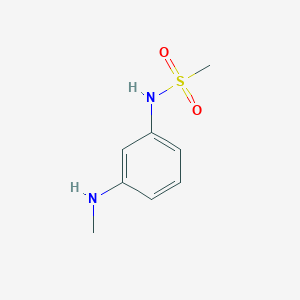
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
